molecular formula C4H8N2O2 B11824797 Glyoxime, dimethyl- CAS No. 464921-38-8

Glyoxime, dimethyl-

Cat. No.: B11824797
CAS No.: 464921-38-8
M. Wt: 116.12 g/mol
InChI Key: JGUQDUKBUKFFRO-GLIMQPGKSA-N
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Biological Activity

Dimethylglyoxime (DMG) is a dioxime compound known for its coordination chemistry with various metals and its biological applications. This article explores the biological activity of DMG, focusing on its antimicrobial properties, electrochemical behavior, and potential applications in environmental science.

Chemical Structure and Properties

Dimethylglyoxime, with the chemical formula C4H8N2O2\text{C}_4\text{H}_8\text{N}_2\text{O}_2, is derived from butane-2,3-dione. Its structure allows it to form stable complexes with transition metals such as nickel, palladium, and cobalt, which are essential for various biological and catalytic processes .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of DMG and its metal complexes. A notable investigation involved the synthesis of cobaloxime complexes using DMG. These complexes were tested against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Acinetobacter baumannii. The results indicated that these complexes exhibited significant inhibition against both Gram-positive and Gram-negative bacteria, with a stronger effect observed on Gram-negative strains .

Table 1: Antimicrobial Activity of Cobaloxime Complexes

Bacterial StrainZone of Inhibition (mm)
Staphylococcus aureus (MRSA)15
Acinetobacter baumannii20

The study concluded that DMG-based cobaloximes could serve as potential antibacterial agents due to their effectiveness in inhibiting bacterial growth .

Electrochemical Applications

Dimethylglyoxime is also utilized in electrochemical processes. Research has shown that DMG affects the nucleation and growth of cobalt during electrodeposition. In experiments involving cyclic voltammetry (CV), it was observed that DMG alters the nucleation mechanism of cobalt ions, leading to a two-step reduction process. This behavior is critical for enhancing the efficiency of cobalt deposition in electronic applications .

Mechanism of Cobalt Nucleation

  • First Peak : Reduction reaction of Co²⁺ chelate.
  • Second Peak : Reduction reaction of free Co²⁺ ions.

The presence of DMG suppresses the formation of cobalt nuclei, indicating its potential role as a controlling agent in electrochemical processes .

Environmental Applications

In environmental science, DMG has been employed in innovative methods for wastewater treatment. Nickel-DMG microtubes have been developed for separating oil-water mixtures while simultaneously degrading organic dyes through photocatalytic processes. This dual functionality demonstrates DMG's versatility beyond traditional chemical applications .

Table 2: Photocatalytic Degradation Efficiency

Dye TypeDegradation Rate (%)
Quinoline Blue91
Rhodamine B85
Methyl Orange88
Methylene Blue90

These findings suggest that DMG-based materials can significantly improve environmental remediation techniques .

Properties

CAS No.

464921-38-8

Molecular Formula

C4H8N2O2

Molecular Weight

116.12 g/mol

IUPAC Name

(NZ)-N-[(3Z)-3-hydroxyiminobutan-2-ylidene]hydroxylamine

InChI

InChI=1S/C4H8N2O2/c1-3(5-7)4(2)6-8/h7-8H,1-2H3/b5-3-,6-4-

InChI Key

JGUQDUKBUKFFRO-GLIMQPGKSA-N

Isomeric SMILES

C/C(=N/O)/C(=N\O)/C

Canonical SMILES

CC(=NO)C(=NO)C

physical_description

Crystals soluble in ethanol and slightly soluble in water;  [Sax] White powder;  [MSDSonline]

vapor_pressure

0.00069 [mmHg]

Origin of Product

United States

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